molecular formula C17H14FNO3S B6335086 [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% CAS No. 881673-32-1

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%

Cat. No. B6335086
CAS RN: 881673-32-1
M. Wt: 331.4 g/mol
InChI Key: ZXRDSWPUNWAPPK-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Synthesis or other similar method, followed by various substitution reactions to introduce the phenyl and benzenesulfonyl groups .


Molecular Structure Analysis

The molecule contains a pyrrole ring substituted with a phenyl group and a 4-fluoro-benzenesulfonyl group. The presence of these groups would likely have significant effects on the compound’s chemical behavior .


Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-donating effect of the nitrogen atom . Therefore, it’s plausible that the compound might undergo reactions with electrophiles at the 2- or 3-positions of the pyrrole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole ring and the substituent groups. For instance, the compound’s polarity, solubility, and reactivity could all be affected .

Scientific Research Applications

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, peptide synthesis, and the synthesis of pharmaceuticals. [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% has also been used in biochemical and physiological studies, as it has been found to be a useful reagent for the preparation of biologically active compounds.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in lab experiments include its high purity and its ability to replace a variety of functional groups. In addition, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% is relatively stable and can be stored for long periods of time. The limitations of using [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in lab experiments include the fact that it is a corrosive reagent and must be handled with care. In addition, the reaction of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% with other compounds can generate hazardous by-products, which can be difficult to dispose of.

Future Directions

For the use of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in scientific research include its use in the synthesis of new pharmaceuticals and its use in the study of the effects of fluorinated compounds on the human body. In addition, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could be used in the development of new materials, such as fluoropolymers, and in the synthesis of new catalysts. [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could also be used in the synthesis of new molecules for use in drug delivery systems and in the development of new methods for the synthesis of peptides and proteins. Finally, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could be used in the development of new analytical techniques for the detection and characterization of small molecules.

Synthesis Methods

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 4-fluoro-benzenesulfonyl chloride with 5-phenyl-1H-pyrrol-3-ylmethanol in the presence of a base. The second step involves the reaction of the intermediate with an alkyl halide in the presence of a base. The final product is [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% with a purity of 95%.

properties

IUPAC Name

[1-(4-fluorophenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-15-6-8-16(9-7-15)23(21,22)19-11-13(12-20)10-17(19)14-4-2-1-3-5-14/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDSWPUNWAPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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